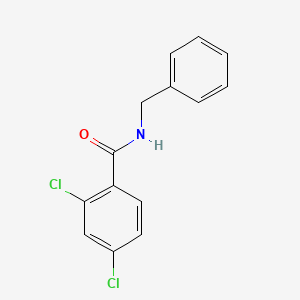
N-benzyl-2,4-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2,4-dichlorobenzamide is a chemical compound with the molecular formula C14H11Cl2NO It is a benzamide derivative, characterized by the presence of a benzyl group attached to the nitrogen atom of the amide, and two chlorine atoms substituted at the 2 and 4 positions of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-benzyl-2,4-dichlorobenzamide can be synthesized through the direct condensation of 2,4-dichlorobenzoic acid and benzylamine. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often involve heating the reactants under reflux in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth, has been reported to provide a green and efficient pathway for the preparation of benzamide derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-2,4-dichlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under reflux.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Formation of substituted benzamides or benzyl derivatives.
Reduction: Formation of N-benzyl-2,4-dichloroaniline.
Oxidation: Formation of 2,4-dichlorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2,4-dichlorobenzamide has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of N-benzyl-2,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine substituents may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-benzyl-2,4-dichloroaniline
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
N-benzyl-2,4-dichlorobenzamide is unique due to its specific substitution pattern and the presence of both benzyl and dichlorobenzamide moieties. This combination imparts distinct chemical reactivity and potential biological activity compared to other benzamide derivatives .
Eigenschaften
CAS-Nummer |
5397-16-0 |
|---|---|
Molekularformel |
C14H11Cl2NO |
Molekulargewicht |
280.1 g/mol |
IUPAC-Name |
N-benzyl-2,4-dichlorobenzamide |
InChI |
InChI=1S/C14H11Cl2NO/c15-11-6-7-12(13(16)8-11)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |
InChI-Schlüssel |
MTCXGMSQPQEAEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(biphenyl-4-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11964693.png)


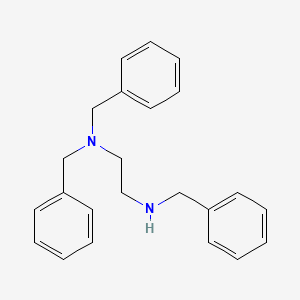
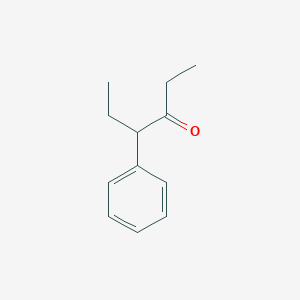

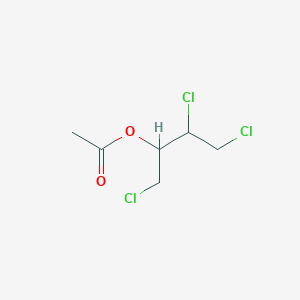
![ethyl 4-({[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11964719.png)


![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11964742.png)
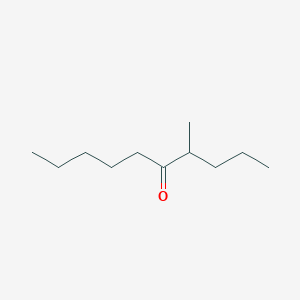

![2-amino-4-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11964757.png)
